1-(4-Methoxyphenyl)-2,5-dimethylpyrrole
Overview
Description
The compound “1-(4-Methoxyphenyl)-2,5-dimethylpyrrole” belongs to a class of organic compounds known as methoxyphenyl compounds, which are characterized by a methoxy group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxyphenyl)-2,5-dimethylpyrrole” were not found, related compounds such as piperazine derivatives have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Dipole Moment Analysis
Researchers conducted a dipole moment analysis on N-phenylpyrrole and its derivatives, including N-(4′-methoxyphenyl)-2,5-dimethylpyrrole. This study provided estimates for their N-aryl rotational angles, contributing to our understanding of the molecular structure and electronic properties of these compounds (Lumbroso, Bertin, & Marschner, 1988).
Polymerization Initiators
In the field of organometallic chemistry, derivatives of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole were used in the formation of homoleptic and heteroleptic yttrium complexes. These complexes have shown efficiency as initiators for the polymerization of ε-caprolactone, indicating their potential in polymer synthesis and materials science (Matsuo, Mashima, & Tani, 2001).
Molecular Structure Studies
Research into the molecular structures of various N-aryl-substituted compounds, including 1-(4-methoxyphenyl)-2,5-dimethylpyrrole derivatives, revealed insights into their hydrogen-bonded dimeric pairs. These findings are significant in the field of crystallography and molecular design (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Spectroscopic and Electrochemical Properties
A study on diaryl quinone methides, including derivatives of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole, highlighted their solvatochromic properties and acid–base characteristics. These compounds exhibit distinct visible absorptions, making them potential candidates for use as indicators in various applications (Sarma, Kataky, & Baruah, 2007).
Synthesis of Enantiomeric Pairs
In synthetic chemistry, the use of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole derivatives in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines demonstrates their utility in creating chiral compounds, which is crucial for pharmaceutical and agrochemical industries (Yamamoto, Hoshino, Fujimoto, Ohmoto, & Sawada, 1993).
Corrosion Inhibition
Research into corrosion control highlighted the use of compounds, including 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, as effective inhibitors for mild steel in hydrochloric acid media. This application is significant in industrial maintenance and materials science (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-4-5-11(2)14(10)12-6-8-13(15-3)9-7-12/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXMRHDTQFPICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345983 | |
Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2,5-dimethylpyrrole | |
CAS RN |
5044-27-9 | |
Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5044-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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